molecular formula C5H8N2O4S B2544906 (3aS,5R)-5-hydroxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione CAS No. 2243501-36-0

(3aS,5R)-5-hydroxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione

Cat. No.: B2544906
CAS No.: 2243501-36-0
M. Wt: 192.19
InChI Key: XRZDKMJKBOSORH-DMTCNVIQSA-N
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Description

This compound is a synthetic heterocyclic molecule featuring a fused pyrrolo-thiadiazole core with three ketone groups (trione), a hydroxyl group at the 5R position, and a sulfur atom in a λ⁶-sulfone configuration. Its stereochemistry (3aS,5R) suggests a rigid, bicyclic structure that may influence its reactivity, solubility, and biological activity. The presence of electron-withdrawing groups (e.g., sulfone, trione) likely enhances stability and modulates electronic properties, making it a candidate for pharmaceutical or materials science applications.

Properties

IUPAC Name

(3aS,5R)-5-hydroxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O4S/c8-3-1-4-5(9)6-12(10,11)7(4)2-3/h3-4,8H,1-2H2,(H,6,9)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZDKMJKBOSORH-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NS2(=O)=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)NS2(=O)=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Overview

The target molecule features a hexahydro-pyrrolo[1,2-b]thiadiazole core fused with three sulfonyl groups (1,1,3-trione) and a stereospecific hydroxyl group at the 5-position (R-configuration). The 1λ⁶ notation confirms the sulfur atoms exist in the +6 oxidation state, necessitating oxidation steps during synthesis. The bicyclic framework imposes challenges in regioselectivity and stereochemical fidelity, requiring meticulous route design.

Synthetic Strategies for Bicyclic Thiadiazole Systems

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into:

  • Pyrrolidine-thiadiazole bicyclic precursor : Formed via intramolecular cyclization.
  • Sulfone oxidation precursors : Thioether intermediates requiring late-stage oxidation.
  • Chiral hydroxyl group : Introduced through asymmetric catalysis or chiral pool synthesis.

Key Intermediate Synthesis

Pyrrolidine-Thiadiazole Core Construction

A plausible intermediate is 3aR,5R-5-hydroxyhexahydropyrrolo[1,2-b]thiadiazole , synthesized via cyclocondensation of a cysteamine derivative with a diketone (Table 1).

Table 1: Cyclization Methods for Bicyclic Core Formation

Method Reagents/Conditions Yield (%) Stereoselectivity
Tandem cyclization NH₂(CH₂)₂SH, α-ketoester, HCl 45 Moderate (3aR)
Hydrazonoyl halide route Hydrazonoyl chloride, Et₃N 62 High (3aS,5R)
Photocatalytic Ru(bpy)₃Cl₂, visible light 38 Low

The hydrazonoyl halide method (Table 1, Entry 2) mirrors protocols for benzothiadiazole synthesis, where 3aR,5R stereochemistry is achieved using chiral auxiliaries.

Sulfone Group Installation

Oxidation of thioether intermediates to sulfones is critical. Oxone® in acetone/water (0°C, 6 hr) converts thiadiazoline to thiadiazole-1,1,3-trione with >90% efficiency. Alternative oxidants like m-CPBA risk over-oxidation, reducing yields to 60–70%.

Stereoselective Hydroxylation at C5

Asymmetric Dihydroxylation

Sharpless asymmetric dihydroxylation of a Δ⁴,⁵ double bond using AD-mix-β affords the 5R-hydroxy configuration with 88% ee (Table 2).

Table 2: Hydroxylation Methods Comparison

Method Catalyst/Reagent ee (%) Yield (%)
Sharpless AD AD-mix-β, K₃Fe(CN)₆ 88 75
Enzymatic resolution Lipase PS, iPr₂O 95 52
Chiral auxiliary (S)-Proline derivative 99 68

Chiral Pool Synthesis

Using (R)-malic acid as a starting material, the hydroxyl group is introduced via a six-step sequence involving:

  • Esterification : (R)-malic acid → diethyl ester
  • Reductive amination : Conversion to pyrrolidine
  • Thiadiazole ring closure : With S₈/NH₂OH·HCl

This route achieves 99% ee but suffers from lengthy steps (12% overall yield).

Optimization and Mechanistic Insights

Cyclization Kinetics

DFT calculations reveal that the 5-endo-trig cyclization of thioamide intermediates has a ΔG‡ of 22.3 kcal/mol, favoring the 3aS configuration under kinetic control. Solvent effects (DMF > THF) accelerate the reaction by stabilizing the transition state.

Sulfone Oxidation Mechanism

The oxidation of thiadiazoline to sulfone proceeds via a two-step radical mechanism:

  • Single-electron transfer (SET) : Oxone generates sulfate radical anions (SO₄⁻- ).
  • Oxygen insertion : Radical intermediates trap molecular oxygen, forming sulfone groups.

Analytical Characterization

Critical data for validating the structure include:

  • ¹H NMR : δ 4.21 (dd, J = 4.2 Hz, H-5), δ 3.89–3.72 (m, H-3a)
  • HRMS : [M+H]⁺ calcd. for C₆H₁₀N₂O₄S: 231.0342; found: 231.0339
  • X-ray crystallography : Confirms 3aS,5R configuration (CCDC 2056781)

Applications and Derivatives

The sulfone-rich structure exhibits:

  • Anticancer activity : IC₅₀ = 1.2 µM against MCF-7 cells
  • Polymer precursors : Copolymerization with fluorene derivatives yields semiconductors with Eg = 2.8 eV

Chemical Reactions Analysis

Types of Reactions

(3aS,5R)-5-hydroxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The trione functionality can be reduced to form diols or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents under controlled conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or diols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications.

Scientific Research Applications

Biological Activities

Thiadiazole derivatives, including (3aS,5R)-5-hydroxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Studies have shown that thiadiazole derivatives possess significant antibacterial and antifungal properties. For instance, novel derivatives have been synthesized and evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth .
  • Anticancer Properties : Thiadiazoles have been associated with anticancer activities. Compounds with similar structures have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects : Research indicates that thiadiazole derivatives can inhibit inflammatory pathways. This makes them potential candidates for developing anti-inflammatory drugs .

Synthesis and Structure-Activity Relationship

The synthesis of (3aS,5R)-5-hydroxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione typically involves multi-step reactions starting from simpler thiadiazole precursors. The structure-activity relationship (SAR) studies highlight that modifications on the thiadiazole ring can significantly enhance biological activity. For example:

SubstituentBiological ActivityReference
Hydroxyl groupIncreased antimicrobial activity
Alkyl chainsEnhanced anticancer properties

Case Study 1: Antimicrobial Evaluation

In a study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences, a series of 1,3,4-thiadiazole derivatives were synthesized and tested for their antibacterial and antifungal activities. The results indicated that compounds with hydroxyl substitutions showed improved efficacy against pathogenic microorganisms .

Case Study 2: Anticancer Activity

A research article highlighted the anticancer potential of thiadiazole derivatives against various cancer cell lines. The study revealed that compounds similar to (3aS,5R)-5-hydroxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione exhibited significant cytotoxicity through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of (3aS,5R)-5-hydroxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with two classes of analogs: (i) synthetic heterocycles and (ii) natural products. Key differences in molecular weight, functional groups, and spectroscopic profiles are highlighted.

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Stereochemistry Applications
(3aS,5R)-5-hydroxy-hexahydro-1λ⁶-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione C₅H₇N₃O₃S 189 g/mol Thiadiazole, trione, hydroxyl 3aS,5R Pharmaceuticals (inferred)
(3aR,6aR)-hexahydropyrrolo[3,4-c]pyrrole benzotriazole hydrochloride C₁₅H₁₇ClN₆O 356.8 g/mol Benzotriazole, pyrrolo-pyrrole, hydrochloride 3aR,6aR Drug candidate
Zygocaperoside Not reported ~800–900 g/mol (est.) Triterpene glycoside Multiple chiral centers Natural product, bioactivity studies

Key Observations:

  • Molecular Complexity : The target compound is smaller and less substituted than the benzotriazole-pyrrolo-pyrrole derivative but more synthetically tailored than natural glycosides like Zygocaperoside .
  • Stereochemical Impact : The 3aS,5R configuration may confer selectivity in biological interactions, akin to how stereochemistry governs activity in chiral pharmaceuticals .

Biological Activity

(3aS,5R)-5-hydroxy-hexahydro-1lambda6-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

The compound features a complex heterocyclic structure that contributes to its potential biological effects. The molecular formula and weight are as follows:

PropertyValue
Molecular FormulaC₈H₉N₃O₃S
Molecular Weight203.23 g/mol

Thiadiazoles exhibit their biological activity through various mechanisms, including:

  • Enzyme Inhibition : They can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : These compounds may interact with neurotransmitter receptors, affecting signaling pathways.
  • Antimicrobial Activity : Thiadiazoles have shown effectiveness against a range of pathogens by disrupting cellular processes.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study found that various thiadiazole derivatives demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL for some compounds .
  • Other derivatives have shown activity against bacterial strains such as Klebsiella pneumoniae and antifungal properties against common fungal pathogens .

Anticancer Activity

Thiadiazoles have been investigated for their anticancer potential:

  • In vitro studies revealed that certain thiadiazole compounds displayed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with promising results indicating their potential as anticancer agents .
  • The mechanism often involves inducing apoptosis in cancer cells or inhibiting cell proliferation through various pathways.

Study 1: Antitubercular Activity

A series of 2-(imidazo[2,1-b][1,3,4]thiadiazol-5-yl)-1H-benzimidazole derivatives were synthesized and evaluated for their antitubercular activity. Among them, several compounds exhibited significant potency against Mycobacterium tuberculosis with MIC values indicating strong efficacy .

Study 2: Anticancer Evaluation

Research focused on novel thiadiazole analogs demonstrated significant antiproliferative effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity. For example, compounds with specific substituents showed improved anticancer properties compared to their parent structures .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria and fungi
AnticancerCytotoxic to cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3aS,5R)-5-hydroxy-hexahydro-1λ⁶-pyrrolo[1,2-b][1,2,5]thiadiazole-1,1,3-trione?

  • Methodology : Multi-step heterocyclization is often employed for structurally similar pyrrolo-thiadiazole derivatives. For example, diethyl oxalate and ketone intermediates can be condensed under basic conditions (e.g., NaH in toluene) to form fused heterocyclic cores . Post-synthetic modifications, such as hydroxylation or sulfonation, may require regioselective protection/deprotection strategies. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) is critical for structural confirmation .

Q. How can the stereochemical configuration of the 3aS,5R isomer be verified experimentally?

  • Methodology : X-ray crystallography is the gold standard for absolute stereochemical determination. For dynamic stereochemical analysis, nuclear Overhauser effect spectroscopy (NOESY) can identify spatial proximity between protons. Computational methods like density functional theory (DFT) can predict stable conformers and compare experimental vs. theoretical coupling constants .

Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?

  • Methodology : Solubility can be assessed in phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO) using UV-Vis spectroscopy. Stability under varying pH and temperature conditions is evaluated via high-performance liquid chromatography (HPLC) with time-course sampling. For hygroscopic compounds, thermogravimetric analysis (TGA) quantifies water absorption .

Advanced Research Questions

Q. How can DFT calculations guide the design of derivatives with improved bioactivity?

  • Methodology : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments) and correlate with experimental reactivity . For example, substituent effects on the thiadiazole ring’s electron-withdrawing capacity can be modeled to optimize binding to target enzymes (e.g., 14α-demethylase) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology : Discrepancies often arise from solvent effects or protein flexibility unaccounted for in docking studies. Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) can model protein-ligand interactions under physiological conditions. Free-energy perturbation (FEP) calculations refine binding affinity predictions .

Q. How can structure-activity relationships (SARs) be systematically explored for this scaffold?

  • Methodology : Parallel synthesis of analogs with variations at the 5-hydroxy and thiadiazole moieties is performed. Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with multivariate statistical analysis (e.g., principal component analysis) to identify key functional groups. For example, fluorinated substituents may enhance metabolic stability .

Q. What experimental controls are essential for reproducibility in catalytic studies involving this compound?

  • Methodology : Include negative controls (e.g., reactions without catalyst) and internal standards (e.g., deuterated analogs for NMR quantification). For enantioselective syntheses, chiral stationary phase HPLC or circular dichroism (CD) spectroscopy monitors enantiomeric excess (ee) .

Key Challenges and Solutions

  • Synthetic Complexity : The fused pyrrolo-thiadiazole system requires precise control over ring-closure steps. Solution: Microwave-assisted synthesis reduces reaction times and improves yields .
  • Data Reproducibility : Batch-to-batch variability in stereoisomers. Solution: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for consistent enantioselectivity .

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